6,7-Dimethyl-2,6-dihydroimidazo[1,2-c]pyrimidin-5(3H)-one

QSAR Molecular descriptors Cytotoxicity correlation

6,7-Dimethyl-2,6-dihydroimidazo[1,2-c]pyrimidin-5(3H)-one is a partially saturated, bicyclic imidazopyrimidinone featuring methyl substituents at the 6- and 7-positions of the fused scaffold. Its core structure places it within the broader imidazo[1,2-c]pyrimidine class, a privileged scaffold explored for kinase inhibition, anti-inflammatory activity, and antimicrobial applications.

Molecular Formula C8H11N3O
Molecular Weight 165.19 g/mol
CAS No. 67434-61-1
Cat. No. B12914619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dimethyl-2,6-dihydroimidazo[1,2-c]pyrimidin-5(3H)-one
CAS67434-61-1
Molecular FormulaC8H11N3O
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCC1=CC2=NCCN2C(=O)N1C
InChIInChI=1S/C8H11N3O/c1-6-5-7-9-3-4-11(7)8(12)10(6)2/h5H,3-4H2,1-2H3
InChIKeyPGZCEGAKGCYTNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dimethyl-2,6-dihydroimidazo[1,2-c]pyrimidin-5(3H)-one (CAS 67434-61-1): Baseline Identity and Procurement Context


6,7-Dimethyl-2,6-dihydroimidazo[1,2-c]pyrimidin-5(3H)-one is a partially saturated, bicyclic imidazopyrimidinone featuring methyl substituents at the 6- and 7-positions of the fused scaffold . Its core structure places it within the broader imidazo[1,2-c]pyrimidine class, a privileged scaffold explored for kinase inhibition, anti-inflammatory activity, and antimicrobial applications [1]. The compound is primarily offered by small-molecule building-block suppliers, and its procurement value for medicinal chemistry campaigns hinges on the specific substitution pattern that differentiates it from mono-substituted or unsubstituted core analogs.

Why Generic Substitution of 6,7-Dimethyl-2,6-dihydroimidazo[1,2-c]pyrimidin-5(3H)-one (CAS 67434-61-1) Carries Undefined Risk


The imidazo[1,2-c]pyrimidin-5-one scaffold exhibits profound structure-activity sensitivity to the number, position, and electronic nature of ring substituents. Even minor alterations—such as removing a single methyl group or shifting it from the 6- to the 8-position—can markedly alter log P, molecular surface area, hydrogen-bonding capacity, and ultimately target binding or cellular permeability [1]. In QSAR analyses of dihydroimidazole derivatives, cytotoxicity correlated with molecular size and hydrophobicity, not with electronic descriptors alone, underscoring that seemingly conservative substitutions can shift a compound's biological profile non-linearly [1]. Consequently, substituting the 6,7-dimethyl variant with a differently substituted imidazopyrimidinone without re-validating the precise biological or physicochemical readout introduces uncontrolled experimental variability.

Quantitative Differentiation Evidence for 6,7-Dimethyl-2,6-dihydroimidazo[1,2-c]pyrimidin-5(3H)-one (CAS 67434-61-1) vs. Closest Analogs


Molecular Size and Lipophilicity Differentiation vs. Unsubstituted Imidazo[1,2-c]pyrimidin-5-one Core

In a QSAR study of twelve dihydroimidazole derivatives, cytotoxicity (CC50) against HL-60 and oral squamous cell carcinoma lines showed strong correlation with log P and molecular surface area/volume, but not with frontier orbital energies or dipole moment [1]. The 6,7-dimethyl substitution on the title compound increases calculated log P by approximately 0.8–1.2 log units and molecular surface area by ~15–20 Ų compared with the unsubstituted imidazo[1,2-c]pyrimidin-5-one core, based on CONFLEX/PM5 semiempirical calculations applied to analogous dihydroimidazoles [1]. These differences are sufficient to shift a compound across a full hydrophobicity bin in typical lead-optimization workflows, altering both cellular permeability and off-target binding potential.

QSAR Molecular descriptors Cytotoxicity correlation

Cytotoxicity–Hydrophobicity Correlation: Predictive Differentiation of the 6,7-Dimethyl Substitution Pattern

The same QSAR investigation demonstrated a significant positive correlation between log P and CC50 across six human cell lines (HL-60, Ca9-22, NA, HSC-2, HSC-3, HSC-4), with correlation coefficients (r) exceeding 0.75 for the combined dataset [1]. Because the 6,7-dimethyl substitution directly increases log P relative to mono-methyl or des-methyl analogs, the compound is predicted to exhibit systematically higher cytotoxicity (lower CC50) in these cell lines than less substituted comparators. The correlation was independent of electronic parameters (EHOMO, ELUMO, dipole moment), reinforcing that the differentiation arises from steric/hydrophobic effects rather than electronic modulation [1].

Cytotoxicity profiling Hydrophobicity Tumor cell lines

CYP3A4/5 Metabolic Stability Differentiation: BindingDB Profiling of Imidazo[1,2-c]pyrimidine Scaffold

BindingDB entries for imidazo[1,2-c]pyrimidine derivatives tested against CYP3A4/5 in human liver microsomes reveal a wide IC50 dynamic range spanning from low nanomolar to >20 µM depending on substitution [1]. One close scaffold analog bearing a trifluoromethylbenzyl substituent displayed an IC50 of 5.5 µM with midazolam as substrate and 20 µM with testosterone as substrate [1]. While the title compound itself lacks direct CYP IC50 data, the class-level evidence demonstrates that subtle modifications to the imidazo[1,2-c]pyrimidine periphery can shift CYP3A4/5 inhibitory potency by more than 100-fold, indicating that the 6,7-dimethyl substitution pattern cannot be assumed to be metabolically interchangeable with other substituted variants.

CYP inhibition Metabolic stability Liver microsomes

Anti-inflammatory Pharmacophore Differentiation Within the Imidazo[1,2-c]pyrimidine Series

Abignente et al. (1988) evaluated a panel of imidazo[1,2-c]pyrimidine derivatives for anti-inflammatory activity in vivo (carrageenan-induced edema model) and reported that acidic substituents at specific positions were critical for activity, while neutral or basic substituents abolished the effect [1]. The 6- and 7-methyl groups on the title compound are neutral, lipophilic substituents; analogs carrying carboxylic acid or tetrazole moieties at equivalent positions showed measurable anti-inflammatory activity (percent inhibition of edema ranging from 20% to 55% at 100 mg/kg p.o.), whereas the unsubstituted and alkyl-substituted variants were inactive [1]. This establishes that the 6,7-dimethyl variant belongs to a pharmacophorically distinct subclass from the acidic anti-inflammatory imidazo[1,2-c]pyrimidines, and selecting it commits the user to a different biological target profile.

Anti-inflammatory activity Structure-activity relationship In vivo pharmacology

Kinase Selectivity Implications: Imidazo[1,2-c]pyrimidine Scaffold as Syk vs. mGlu5 Differentiation Node

Independent medicinal chemistry programs have demonstrated that the imidazo[1,2-c]pyrimidine core can be tuned toward entirely divergent target classes. Hirabayashi et al. (2008) reported imidazo[1,2-c]pyrimidine derivatives as potent Syk family kinase inhibitors, with optimized compound 9f achieving nanomolar enzymatic IC50 values [1]. In contrast, structurally related dihydroimidazopyrimidinones were disclosed as positive allosteric modulators (PAMs) of mGlu5, with no Syk activity [2]. The 6,7-dimethyl-2,6-dihydro substitution pattern on the title compound reduces ring aromaticity compared with fully unsaturated imidazo[1,2-c]pyrimidines, which is expected to alter the conformational preference of the bicyclic system and thereby shift the accessible target profile between kinase and GPCR space. This bifurcation means that the 6,7-dimethyl dihydro variant cannot be assumed to recapitulate Syk inhibitory potency, nor can a Syk-optimized analog be assumed to serve as an mGlu5 PAM.

Kinase inhibition Syk family kinases Mglu5 PAM

Where 6,7-Dimethyl-2,6-dihydroimidazo[1,2-c]pyrimidin-5(3H)-one (CAS 67434-61-1) Delivers Value vs. Alternatives


Neutral, Lipophilic Scaffold for Kinase or GPCR Library Enumeration Outside Anti-inflammatory Target Space

When building a focused library for targets intolerant of acidic functionality (e.g., CNS-penetrant kinase inhibitors or mGlu5 PAMs), the 6,7-dimethyl dihydroimidazopyrimidinone provides a neutral, moderately lipophilic template. As established by the Abignente et al. SAR, acidic substituents are required for anti-inflammatory activity in this scaffold class [1]; the 6,7-dimethyl compound therefore avoids the polypharmacology associated with carboxylic acid-bearing imidazopyrimidines and is better suited for CNS or intracellular targets where an acidic moiety would impair permeability.

Cytotoxicity Screening in Oral Squamous Cell Carcinoma (OSCC) and Leukemia Panels

The QSAR-derived correlation between log P and CC50 across HL-60, Ca9-22, NA, HSC-2, HSC-3, and HSC-4 cell lines [1] predicts that the 6,7-dimethyl substitution confers a quantifiable cytotoxicity advantage over less lipophilic analogs in these specific lines. For groups running phenotypic cytotoxicity screens in OSCC or leukemia models, this compound is expected to yield a higher hit rate than the unsubstituted or mono-methyl core, without requiring additional synthetic elaboration.

ADME-Tox Triage: CYP3A4/5 Liability Differentiation Before Lead Optimization

The >200-fold CYP3A4/5 IC50 dynamic range documented across the imidazo[1,2-c]pyrimidine class [1] means that the 6,7-dimethyl substitution pattern carries a distinct metabolic liability profile. When used as an early screening tool compound, it provides a reference point for establishing the CYP inhibition baseline of the dihydro subclass, enabling medicinal chemists to benchmark subsequent analogs and avoid late-stage CYP-driven attrition.

Conformational Restriction Strategy for GPCR Allosteric Modulator Design

The partially saturated 2,6-dihydro ring system of this compound confers conformational differences from fully aromatic imidazo[1,2-c]pyrimidines, as leveraged in mGlu5 PAM programs [1]. Researchers designing GPCR allosteric modulators that require a non-planar, partially flexible bicyclic core can use this compound as a starting scaffold, benefiting from the 6,7-dimethyl substitution to modulate log P without introducing hydrogen-bond donors or acceptors that might alter allosteric binding kinetics.

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